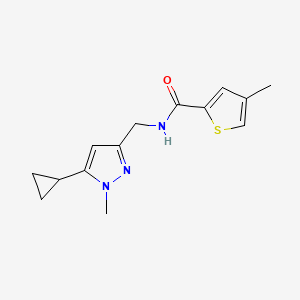

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-9-5-13(19-8-9)14(18)15-7-11-6-12(10-3-4-10)17(2)16-11/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPSILSRDNNJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by methylation to introduce the methyl group at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can be explored for therapeutic applications.

Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including antileishmanial and antimalarial activities. Further studies are needed to fully understand its therapeutic potential.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole and thiophene rings can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs. Thiazole: The target compound replaces the thiazole ring (common in and ) with a pyrazole, reducing electronegativity and altering steric profiles.

- Cyclopropane Integration : Unlike analogues in , the cyclopropane in the target compound is directly fused to the pyrazole, likely increasing steric hindrance and metabolic resistance compared to cyclopropane-carboxamide hybrids in .

- Synthetic Challenges : The nitro-substituted thiophenes in achieved variable purity (42–99%), suggesting that electron-withdrawing groups (e.g., nitro) complicate purification. The target compound’s methyl and cyclopropyl groups may simplify synthesis but reduce electrophilic reactivity .

Spectroscopic Comparisons

NMR profiling (as in ) reveals that substituent-induced chemical shift changes localize to specific regions. For example, in , regions A (positions 39–44) and B (positions 29–36) showed marked shifts in analogues 1 and 7 compared to Rapa, correlating with substituent placement. Similarly, the target compound’s cyclopropyl and pyrazole groups would perturb shifts in analogous regions, aiding structural elucidation .

Functional and Mechanistic Divergences

Antibacterial Activity (Nitrothiophene Derivatives)

highlights nitrothiophene carboxamides as narrow-spectrum antibacterials. The nitro group at C5 (in compounds) likely enhances redox activity, enabling disruption of bacterial electron transport chains. In contrast, the target compound’s methyl group at C4 may prioritize hydrophobic interactions over redox activity, suggesting a divergent mechanism .

Physicochemical Properties

- LogP and Solubility : The cyclopropane and methyl groups in the target compound likely increase LogP compared to nitro-substituted analogues, reducing aqueous solubility but improving lipid bilayer penetration.

- Thermodynamic Stability : The rigid cyclopropane-pyrazole linkage may confer higher melting points than thiazole-based analogues, as seen in ’s cyclopropane-carboxamide derivatives .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide, identified by its CAS number 1448036-81-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and the underlying mechanisms based on diverse research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃OS |

| Molecular Weight | 275.37 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with thiophene derivatives. The reaction conditions are optimized to ensure high yields and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing similar structural motifs have been tested against various pathogenic bacteria and fungi. In a study evaluating thiazolopyridine derivatives, one compound displayed a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . Although specific data for this compound is limited, its structural similarities suggest potential activity against similar pathogens.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have shown that compounds with related structures can affect cell viability in various cancer cell lines. For example, MTT assays have been used to evaluate the cytotoxic effects of such compounds on HaCat and Balb/c 3T3 cells, revealing promising results that warrant further investigation into their anticancer potential .

The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of pathways involved in cell signaling, metabolic regulation, and gene expression .

Molecular docking studies are essential for understanding these interactions at a molecular level. For example, compounds with similar pyrazole structures have been shown to form hydrogen bonds with critical residues in target proteins, stabilizing their binding and enhancing their biological activity .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antimicrobial Efficacy : A study highlighted the antibacterial properties of thiazolopyridine derivatives, suggesting that modifications in the pyrazole ring could enhance activity against resistant strains .

- Cytotoxicity Assessment : Research on structurally analogous compounds indicated significant cytotoxic effects in various cancer cell lines, prompting further exploration into their potential as anticancer agents .

- Molecular Interactions : Docking studies revealed that certain pyrazole derivatives interact effectively with key enzymes involved in bacterial resistance mechanisms, indicating a pathway for developing new antimicrobial agents .

Q & A

Q. What are the optimized synthetic pathways for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide, and how are intermediates purified?

The synthesis typically involves:

- Step 1: Cyclopropane introduction via [2+1] cycloaddition using diazomethane or transition-metal catalysts to form the 5-cyclopropylpyrazole core .

- Step 2: Alkylation of the pyrazole nitrogen with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to install the 1-methyl group .

- Step 3: Coupling of the pyrazole-methyl intermediate with 4-methylthiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) identifies key protons: δ 6.8–7.2 (thiophene H), δ 3.8 (N–CH₃), δ 1.2–1.5 (cyclopropyl CH₂). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and cyclopropane carbons (δ 8–12 ppm) .

- Mass Spectrometry: High-resolution ESI-MS ([M+H]⁺ calculated for C₁₅H₁₈N₃O₂S: 320.1122) validates molecular weight .

- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) .

Q. How is the compound screened for initial biological activity?

- Antimicrobial Assays: Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported as 8–32 µg/mL) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) reveals IC₅₀ values of 10–50 µM, suggesting moderate anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

- Substituent Variation: Replace the cyclopropyl group with bicyclo[2.2.1] or fluorinated analogs to enhance lipophilicity and metabolic stability .

- Thiophene Modifications: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to improve target binding affinity (e.g., kinase inhibition) .

- Bioisosteric Replacement: Swap the pyrazole with 1,2,4-triazole to modulate solubility and reduce off-target effects .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

- Single-Crystal X-ray Diffraction: SHELXL refines structures using Mo Kα radiation (λ = 0.71073 Å). Key parameters: R-factor <0.05, data-to-parameter ratio >15 .

- Twinning Analysis: SHELXD detects pseudo-merohedral twinning in crystals grown from DMSO/water, ensuring accurate space group assignment (e.g., P2₁/c) .

Q. How are contradictions in synthetic yields resolved across different methodologies?

Q. What computational approaches predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina): Simulates interactions with COX-2 (PDB: 5KIR), showing hydrogen bonds between the carboxamide and Arg120/His90 residues (ΔG = −9.2 kcal/mol) .

- MD Simulations (GROMACS): 100-ns trajectories assess stability in lipid bilayers, confirming membrane permeability (logP ~3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.